molecular formula C21H29N3O4S B2470213 N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-22-0

N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No. B2470213
CAS RN: 688054-22-0
M. Wt: 419.54
InChI Key: NRVOCLFUKAJIMY-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H29N3O4S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Reactivity

    • N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is involved in various synthesis reactions. For instance, Chern et al. (1988) discussed the synthesis of dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and dihydro-2H,6H-[1,3]-oxazino[2,3-b]quinazolin-6-one from related compounds, showcasing the chemical's reactivity in producing heterocyclic compounds (Chern et al., 1988).
  • Biological Activity

    • Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, demonstrating anti-monoamine oxidase and antitumor activity, indicating the potential of such compounds in biological applications (Markosyan et al., 2015).
  • Antimicrobial Activity

    • Al-Salahi et al. (2013) explored the antimicrobial activity of novel methylsulfanyl-triazoloquinazoline derivatives, revealing their efficacy against a range of Gram-positive and Gram-negative bacteria as well as yeast and fungi (Al-Salahi et al., 2013).
  • Anticancer Properties

    • The study by Nowak et al. (2015) on amino- and sulfanyl-derivatives of benzoquinazolinones indicated significant anticancer activity of compound 20a against specific cancer cell lines (Nowak et al., 2015).
  • Synthesis Techniques

    • Huang et al. (2009) demonstrated an efficient synthesis of oxazolo[3,2-c]quinazolines, which are structurally related to the chemical , via an aza-Wittig reaction (Huang et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 2-ethylhexylamine with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid, followed by the addition of a coupling agent to form the final product.", "Starting Materials": [ "2-ethylhexylamine", "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid", "Coupling agent" ], "Reaction": [ "Step 1: 2-ethylhexylamine is reacted with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid in the presence of a suitable solvent and a catalyst.", "Step 2: The resulting intermediate is then treated with a coupling agent to form the final product, N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide.", "Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

688054-22-0

Product Name

N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Molecular Formula

C21H29N3O4S

Molecular Weight

419.54

IUPAC Name

N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C21H29N3O4S/c1-3-5-7-14(4-2)12-22-19(25)8-6-9-24-20(26)15-10-17-18(28-13-27-17)11-16(15)23-21(24)29/h10-11,14H,3-9,12-13H2,1-2H3,(H,22,25)(H,23,29)

InChI Key

NRVOCLFUKAJIMY-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

solubility

not available

Origin of Product

United States

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